
N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinazoline derivative that has been shown to have a wide range of biochemical and physiological effects. In
作用机制
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. It has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Moreover, it has been shown to increase the levels of certain neurotransmitters such as gamma-aminobutyric acid (GABA), which play a role in the regulation of neuronal activity.
实验室实验的优点和局限性
N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and can be used in a wide range of concentrations without causing adverse effects. However, one of the limitations of using N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide is its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments that require aqueous solutions.
未来方向
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide. One area of research is the development of more potent and selective analogs of the compound for use in cancer treatment. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, there is a need for further studies to elucidate the mechanism of action of the compound and its effects on various signaling pathways in the body.
合成方法
The synthesis of N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide involves the reaction of 5-chloro-2-methylphenylamine with 2-methyl-4-(2-hydroxyacetamido)quinazoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an amide bond between the amine and the carboxylic acid group of the quinazoline derivative. The resulting product is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
科学研究应用
N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide has been used in various scientific research applications. It has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent in the treatment of various inflammatory diseases such as rheumatoid arthritis and asthma. Moreover, it has been shown to have anticonvulsant properties and can be used in the treatment of epilepsy.
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-7-8-13(19)9-16(11)22-17(23)10-24-18-14-5-3-4-6-15(14)20-12(2)21-18/h3-9H,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDBIHOAPARNLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC2=NC(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

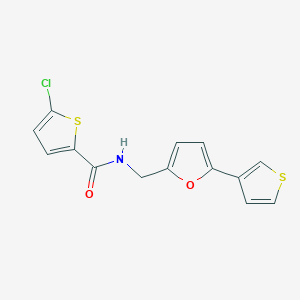

![1,4-Dichloro-2-[(2-chloroethyl)sulfonyl]benzene](/img/structure/B2582512.png)

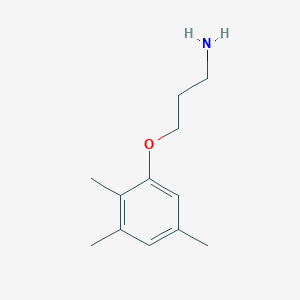
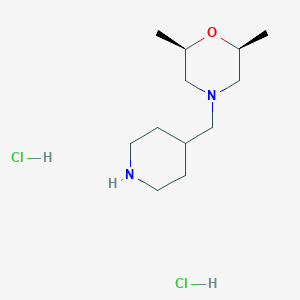
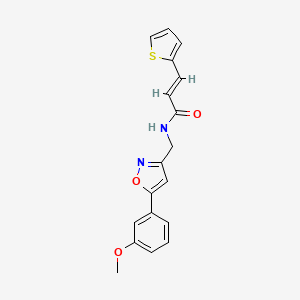
![Methyl 2-(4-ethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2582519.png)

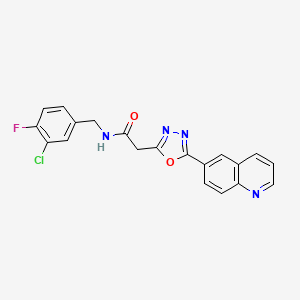

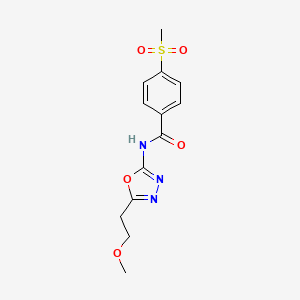
![1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2582526.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)ethanesulfonamide](/img/structure/B2582531.png)